molecular formula C10H8O3 B15071436 4-Methylisochroman-1,3-dione

4-Methylisochroman-1,3-dione

Cat. No.: B15071436
M. Wt: 176.17 g/mol
InChI Key: CHZWYKFYBOPDGU-UHFFFAOYSA-N
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Description

4-Methylisochroman-1,3-dione is an organic compound with the molecular formula C10H8O3. It belongs to the class of isochroman derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a fused ring system consisting of an isochroman core with a methyl group at the 4-position and two keto groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with methyl-substituted phenols in the presence of a catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or bases may be employed to improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-Methylisochroman-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical applications .

Scientific Research Applications

4-Methylisochroman-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylisochroman-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3

InChI Key

CHZWYKFYBOPDGU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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